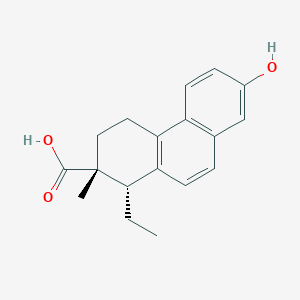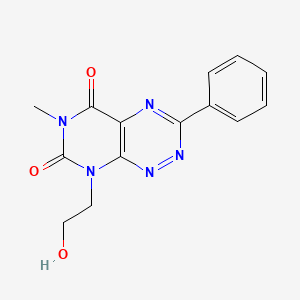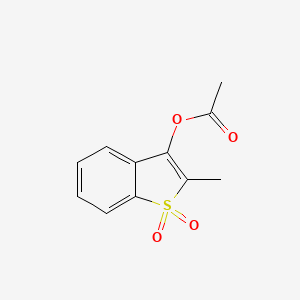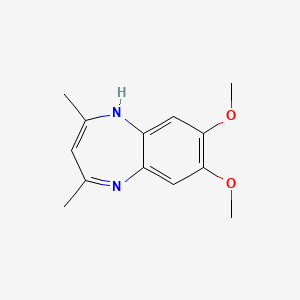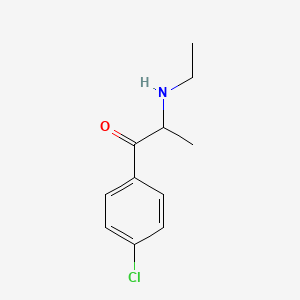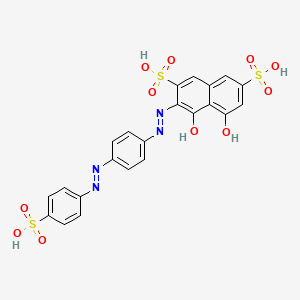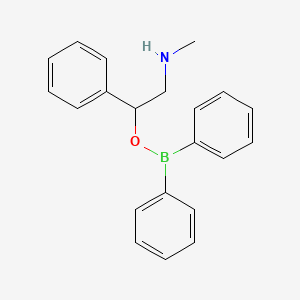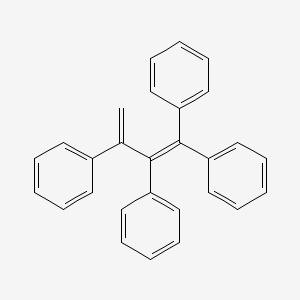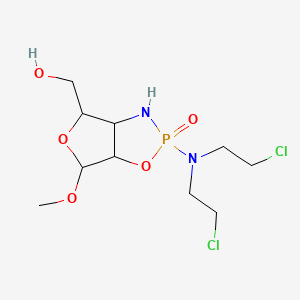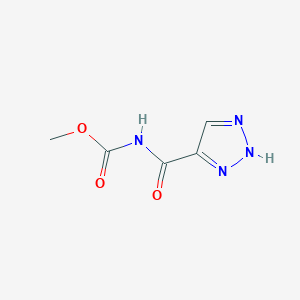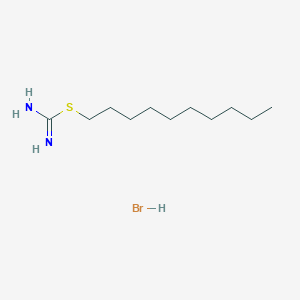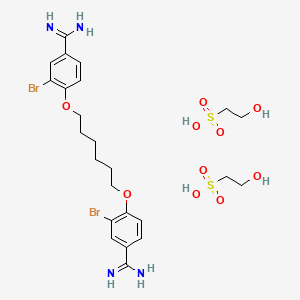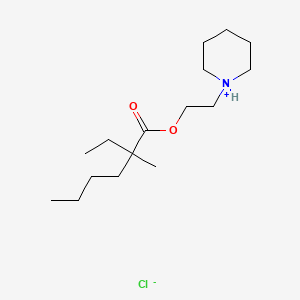![molecular formula C18H22N4 B12801332 Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile CAS No. 14651-45-7](/img/structure/B12801332.png)
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile: is a complex organic compound with the molecular formula C18H22N4. It is characterized by its unique spiro structure, which consists of two rings connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile is used as a building block for the synthesis of more complex molecules.
Biology
In biology, this compound may be used in the study of molecular interactions and biochemical pathways. Its stability and reactivity make it a valuable tool for probing the mechanisms of various biological processes .
Medicine
In medicine, Spiro[2Its unique structure could be exploited to design new therapeutic agents with specific biological activities .
Industry
In industry, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and versatility make it suitable for various industrial applications, including coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of Spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological and chemical effects .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[2.10]dodecane-1,1,2,2-tetracarbonitrile
- **Spiro[2.12
Propiedades
Número CAS |
14651-45-7 |
|---|---|
Fórmula molecular |
C18H22N4 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
spiro[2.11]tetradecane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C18H22N4/c19-12-17(13-20)16(18(17,14-21)15-22)10-8-6-4-2-1-3-5-7-9-11-16/h1-11H2 |
Clave InChI |
IEQJSTHTZVZKHN-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC2(CCCCC1)C(C2(C#N)C#N)(C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


